Cas no 155683-61-7 (4-Methyl Ethynyl Estradiol)
4-Methyl Ethynyl Estradiol Chemical and Physical Properties
Names and Identifiers
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- 4-METHYL-17-ETHYNYL ESTRADIOL
- 4-Methyl Ethynyl Estradiol
- (8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- 4-Methyl Ethynyl Est
- Ethinylestradiol
- (17α)-4-Methyl-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol
- 4-Methyl-ethinyl estradiol
- DTXSID70165953
- Ethinyl Estradiol Impurity K
- Ethinylestradiol impurity K [EP]
- 4-Methyl-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-3,17-diol
- ETHINYLESTRADIOL IMPURITY K [EP IMPURITY]
- Ethynylestradiol-4-methyl
- Ethinylestradiol specified impurity K [EP]
- 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17alpha)-
- W12GK7503E
- 4-METHYL-19-NOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YNE-3,17-DIOL
- 4-Methyl-ethinylestradiol
- 155683-61-7
- UNII-W12GK7503E
- 19-NORPREGNA-1,3,5(10)-TRIEN-20-YNE-3,17-DIOL, 4-METHYL-, (17.ALPHA.)-
- Q27292173
-
- Inchi: 1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1
- InChI Key: GJUXDWYIPYRJJU-SACAXFFCSA-N
- SMILES: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4C(C)=C(C=CC=4[C@H]3CC[C@@]21C)O
Computed Properties
- Exact Mass: 310.193280068g/mol
- Monoisotopic Mass: 310.193280068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 533
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 40.5Ų
4-Methyl Ethynyl Estradiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M304965-2mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 2mg |
$97.00 | 2023-05-17 | ||
| TRC | M304965-5mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 5mg |
$181.00 | 2023-05-17 | ||
| TRC | M304965-10mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 10mg |
$ 340.00 | 2023-09-07 | ||
| TRC | M304965-25mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 25mg |
$ 828.00 | 2023-09-07 | ||
| TRC | M304965-50mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 50mg |
$ 1455.00 | 2023-09-07 | ||
| A2B Chem LLC | AE83759-50mg |
4-Methyl Ethynyl Estradiol |
155683-61-7 | 97% | 50mg |
$1224.00 | 2024-04-20 |
4-Methyl Ethynyl Estradiol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Methyl Ethynyl Estradiol
4-Methyl Ethynyl Estradiol (CAS No. 155683-61-7): A Comprehensive Overview
4-Methyl Ethynyl Estradiol, chemically designated as 4-methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yn-3-ol, is a synthetic nonsteroidal estrogen with significant applications in pharmaceutical research and development. This compound, identified by its unique CAS No. 155683-61-7, has garnered considerable attention due to its structural similarity to natural estrogen estradiol, albeit with modifications that enhance its pharmacological properties. The presence of a methyl group at the 4-position and an ethynyl group at the 20-position imparts distinct biological activities, making it a valuable intermediate in the synthesis of various therapeutic agents.
The chemical structure of 4-Methyl Ethynyl Estradiol consists of a steroidal backbone with a triple bond at the 20th carbon and a hydroxyl group at the 3rd carbon. This configuration allows for selective binding to estrogen receptors (ERs), including both ERα and ERβ, which are pivotal in regulating a wide range of physiological processes. The compound's ability to modulate estrogen receptor activity has led to its exploration in treating conditions such as osteoporosis, breast cancer, and menopausal symptoms. Recent studies have highlighted its potential in developing novel treatments for hormone-sensitive disorders, leveraging its high affinity and selectivity for estrogen receptors.
One of the most compelling aspects of 4-Methyl Ethynyl Estradiol is its role in the development of next-generation estrogenic compounds. Researchers have been investigating its derivatives to enhance bioavailability and reduce side effects associated with traditional estrogens. For instance, modifications at the 17α position can improve metabolic stability while maintaining potent estrogenic activity. This has opened up new avenues for creating more effective and safer therapeutic options. The compound's versatility makes it an attractive candidate for further pharmacological exploration, particularly in designing molecules that can selectively target specific estrogen receptor subtypes.
In clinical research, 4-Methyl Ethynyl Estradiol has been examined for its potential in managing postmenopausal symptoms without the risks associated with conventional hormone replacement therapies. Its structural features allow it to exert estrogenic effects while minimizing unwanted metabolic consequences. Studies have demonstrated that this compound can effectively stimulate bone formation and improve lipid profiles, making it a promising candidate for osteoporosis treatment. Additionally, its anti-proliferative effects on certain cancer cell lines have sparked interest in its potential as an anti-cancer agent.
The synthesis of 4-Methyl Ethynyl Estradiol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic pathways include cyclization reactions followed by functional group transformations such as alkylation and reduction. Advanced techniques like palladium-catalyzed cross-coupling reactions have been employed to introduce the ethynyl group efficiently. These synthetic strategies highlight the compound's complexity and the expertise required in its production.
From a regulatory perspective, 4-Methyl Ethynyl Estradiol is subject to stringent quality control measures to ensure safety and efficacy in pharmaceutical applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency and reliability across batches. Regulatory agencies closely monitor the use of this compound in clinical trials to assess its benefits and risks thoroughly. This rigorous oversight underscores the importance of accurate documentation and compliance with international standards.
The future prospects of 4-Methyl Ethynyl Estradiol are promising, with ongoing research focusing on expanding its therapeutic applications. Innovations in drug delivery systems, such as nanoparticles and targeted release formulations, are being explored to enhance its bioavailability and therapeutic index. Collaborative efforts between academia and industry are driving advancements in understanding the compound's mechanisms of action at a molecular level. These developments are expected to lead to more refined therapeutic strategies tailored to individual patient needs.
In summary, 4-Methyl Ethynyl Estradiol (CAS No. 155683-61-7) is a versatile synthetic estrogen with significant potential in pharmaceutical applications. Its unique structural features enable selective modulation of estrogen receptor activity, making it valuable in treating hormone-sensitive disorders. Ongoing research continues to uncover new therapeutic possibilities, reinforcing its importance in modern medicine. As scientific understanding progresses, this compound is poised to play an increasingly crucial role in addressing complex medical challenges.
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